molecular formula C16H14BrN3O2 B2754363 1-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole CAS No. 2380087-39-6

1-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2754363
CAS No.: 2380087-39-6
M. Wt: 360.211
InChI Key: SMYQBORDPVIIKZ-UHFFFAOYSA-N
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Description

1-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodiazole ring, an azetidine ring, and a bromofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Preparation of 5-bromofuran-2-carboxylic acid: This can be achieved by bromination of furan-2-carboxylic acid using bromine in the presence of a catalyst.

    Formation of the azetidine ring: The azetidine ring can be synthesized by reacting 3-aminopropanol with a suitable carbonyl compound under acidic conditions.

    Coupling of the bromofuran and azetidine moieties: This step involves the reaction of 5-bromofuran-2-carboxylic acid with the azetidine derivative in the presence of coupling reagents such as EDCI and DMAP.

    Introduction of the benzodiazole ring: The final step involves the cyclization of the intermediate product with o-phenylenediamine under reflux conditions to form the desired benzodiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azide derivatives or other substituted products.

Scientific Research Applications

1-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-cancer, anti-inflammatory, and antimicrobial agents.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical libraries for screening purposes.

    Material Science: The compound’s properties can be exploited in the development of novel materials with specific electronic, optical, or mechanical characteristics.

Mechanism of Action

The mechanism of action of 1-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is largely dependent on its interaction with biological targets. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Inhibition of key signaling pathways involved in cell proliferation, inflammation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    1-(5-bromofuran-2-carbonyl)azetidin-3-ol: Shares the bromofuran and azetidine moieties but lacks the benzodiazole ring.

    N’-(5-bromofuran-2-carbonyl)isonicotinohydrazide: Contains the bromofuran moiety but has a different core structure.

Uniqueness

1-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is unique due to the combination of its three distinct functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in scientific research and industrial processes.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c1-10-18-12-4-2-3-5-13(12)20(10)11-8-19(9-11)16(21)14-6-7-15(17)22-14/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYQBORDPVIIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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